molecular formula C14H16N2 B3074511 6-(Piperidin-4-yl)quinoline CAS No. 1020277-40-0

6-(Piperidin-4-yl)quinoline

Cat. No.: B3074511
CAS No.: 1020277-40-0
M. Wt: 212.29
InChI Key: NWBRQASBWJBNJK-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-piperidone with 2-aminobenzylamine, followed by cyclization to form the quinoline ring. This reaction often requires the use of catalysts such as palladium or rhodium complexes and may involve hydrogenation steps to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinolines, dihydroquinolines, and quinoline N-oxides, which can further undergo functionalization to yield a variety of bioactive compounds .

Scientific Research Applications

6-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance the binding affinity of the compound to its targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-yl)quinoline is unique due to its combined structural features of both piperidine and quinoline, which confer distinct pharmacological properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

6-piperidin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRQASBWJBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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